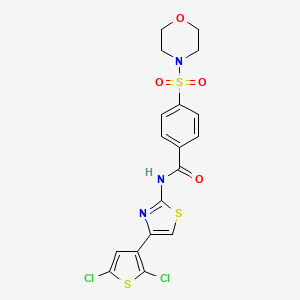

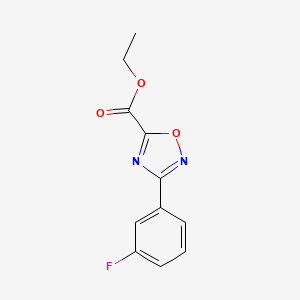

![molecular formula C23H17ClFNO3S B2520514 3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one CAS No. 866808-94-8](/img/structure/B2520514.png)

3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one" is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including their use as antiandrogens, antibacterials, and in various other medicinal chemistry applications.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of a related compound, a nonsteroidal antiandrogen, involved chromatographic separation of diastereomeric esters, followed by hydrolysis and oxidation to isolate the enantiomers . Another synthesis route for a quinazolinone derivative, which shares the quinoline core, was achieved through a sulfur arylation reaction . These methods highlight the intricate processes required to synthesize such compounds, which may also apply to the synthesis of "3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one".

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. For example, the crystal structure of a 3-(4-fluorophenyl)-6-methyl-quinazolinone derivative was determined using Raman analysis and refined to high precision, with anisotropic refinement of non-hydrogen atoms and theoretical placement of hydrogen atoms . This level of detail in molecular structure analysis is essential for understanding the compound's interactions at the molecular level.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions to introduce different substituents, which can significantly alter their biological activity. For example, starting from a 3-(trifluoromethyl)quinoxalinone, a range of 2-substituted 3-(trifluoromethyl)quinoxalines were obtained, including derivatives with amino, bromo, chloro, and other substituents . These reactions demonstrate the versatility of quinoline derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The empirical formula, crystal system, space group, and unit cell parameters are some of the properties that can be determined through crystallographic analysis . Additionally, the Hirshfeld surface and fingerprint plots can provide insight into the intermolecular interactions of these compounds . Understanding these properties is crucial for the development of quinoline-based pharmaceuticals.

Applications De Recherche Scientifique

Structure-Activity Relationship in AMPA Receptor Antagonism

Research by Chenard et al. (2001) on quinazolin-4-one derivatives, closely related to the target compound, explored their application as AMPA receptor antagonists. This study highlights the importance of the structural arrangement in influencing the potency of these compounds for neurological applications, particularly in modulating neurotransmitter activity which can be pivotal for treating neurological disorders (B. Chenard et al., 2001).

Antimicrobial and Antioxidant Properties

Aleksanyan and Hambardzumyan (2014) investigated reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles, which are structurally related to the compound . Their findings underline the antimicrobial, analgesic, and antioxidant activities of sulfur-containing quinoline derivatives, suggesting their use in anti-stress therapies and as potential fluorophores in biological system studies (I. Aleksanyan & L. Hambardzumyan, 2014).

Fluorophore Development for Biochemical Applications

The synthesis of new quinoxaline derivatives, including those with sulfonyl groups, was explored by Didenko et al. (2015). These compounds, including amino, bromo, chloro, and sulfonyl derivatives, show potential as fluorophores, highlighting their application in the study of biological systems and potentially in the development of new diagnostic tools (A. V. Didenko et al., 2015).

Antibacterial and Antifungal Applications

Faldu et al. (2014) synthesized quinoline derivatives featuring oxadiazole-thiol groups, demonstrating their antibacterial and antifungal activities. This research points towards the potential of structurally similar compounds in developing new therapeutic agents against various microbial infections (Viral J. Faldu et al., 2014).

Novel Organic Fluorophores for Sensing Applications

Gong et al. (2018) designed and synthesized a novel organic fluorophore based on quinoline and diphenylsulfone, indicating its utility in sensing applications, particularly for detecting silver ions and pH changes. This study showcases the compound's potential in environmental monitoring and chemical sensing (Tingfeng Gong et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClFNO3S/c1-15-4-2-3-5-16(15)13-26-14-22(23(27)20-12-18(25)8-11-21(20)26)30(28,29)19-9-6-17(24)7-10-19/h2-12,14H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIVWPFJJARJAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

C=O)(C)C](/img/structure/B2520431.png)

![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2520435.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2520436.png)

![5-[[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2520438.png)

![2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)

![Methyl 3-(4-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2520448.png)

![4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide](/img/structure/B2520449.png)